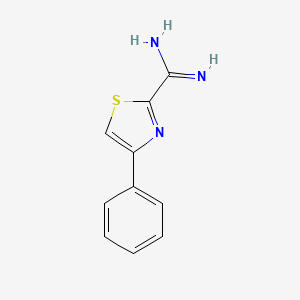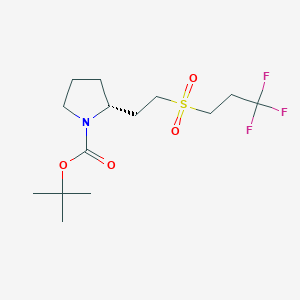![molecular formula C48H30 B12950977 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene CAS No. 164025-88-1](/img/structure/B12950977.png)
1,3,5-Tris[4-(phenylethynyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is a complex organic compound known for its unique structural properties. This compound features multiple phenylethynyl groups attached to a terphenyl core, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl typically involves multiple steps, including the formation of the terphenyl core and subsequent attachment of phenylethynyl groups. Common synthetic routes may involve:
Formation of Terphenyl Core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Attachment of Phenylethynyl Groups: This step often involves Sonogashira coupling reactions, where phenylacetylene reacts with the terphenyl core in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of phenylethane derivatives.
Substitution: Formation of halogenated terphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl exerts its effects depends on its application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport. In biological systems, its interactions with proteins or nucleic acids could be mediated by π-π stacking interactions and hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Similar in having multiple phenyl groups and used in organic electronics.
4,4’-Methylenebis(phenyl isocyanate): Another compound with multiple phenyl groups, used in polymer production.
Uniqueness
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is unique due to its multiple phenylethynyl groups attached to a terphenyl core, which provides a high degree of conjugation and rigidity. This makes it particularly useful in applications requiring stable, conjugated systems, such as organic semiconductors and advanced materials.
Eigenschaften
CAS-Nummer |
164025-88-1 |
|---|---|
Molekularformel |
C48H30 |
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
1,3,5-tris[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C48H30/c1-4-10-37(11-5-1)16-19-40-22-28-43(29-23-40)46-34-47(44-30-24-41(25-31-44)20-17-38-12-6-2-7-13-38)36-48(35-46)45-32-26-42(27-33-45)21-18-39-14-8-3-9-15-39/h1-15,22-36H |
InChI-Schlüssel |
OLHPWSBJPACORD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=CC=C5)C6=CC=C(C=C6)C#CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





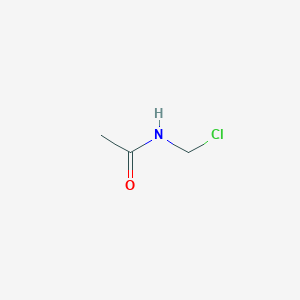
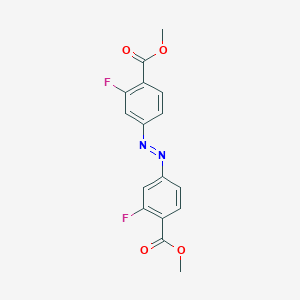
![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

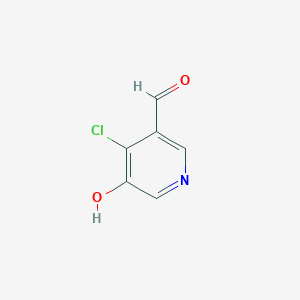
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
